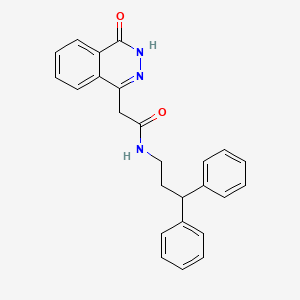

N-(3,3-diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Descripción

N-(3,3-Diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a diphenylpropylamine backbone linked to a 4-hydroxyphthalazin-1-yl moiety via an acetamide bridge. For example, related compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) were synthesized via nucleophilic substitution reactions involving sodium iodide and chlorotrimethylsilane in acetonitrile ().

Propiedades

Fórmula molecular |

C25H23N3O2 |

|---|---|

Peso molecular |

397.5 g/mol |

Nombre IUPAC |

N-(3,3-diphenylpropyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C25H23N3O2/c29-24(17-23-21-13-7-8-14-22(21)25(30)28-27-23)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H,26,29)(H,28,30) |

Clave InChI |

NFQLRRRRUOIKOQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CCNC(=O)CC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares N-(3,3-diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on molecular properties, synthesis, and biological activities.

Structural Analogs and Molecular Properties

A key structural feature of this compound is the 4-hydroxyphthalazin-1-yl group, which contrasts with substituents in other analogs:

Key Observations :

- The 4-hydroxyphthalazin-1-yl group increases hydrogen bond acceptors (5 vs.

- The pyridazinone derivatives () exhibit variable receptor specificity (e.g., FPR2 agonism in ), suggesting that heteroaromatic substituents critically influence biological activity.

Pharmacological Activities

While direct data for the target compound are lacking, insights can be inferred from analogs:

Anti-Cancer Activity :

Antimicrobial Activity :

- Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (compound 47 in ) demonstrated MIC values of 2–8 μg/mL against S. aureus and C. albicans.

- The diphenylpropyl group in the target compound may enhance membrane penetration, but the hydroxyphthalazin-1-yl group’s polarity could reduce broad-spectrum efficacy.

- Receptor Modulation: Pyridazinone-based acetamides (e.g., ) act as FPR2 agonists (EC₅₀ = 0.1–1 μM), with substituents like methoxybenzyl determining receptor specificity. The hydroxyphthalazin-1-yl group may favor interactions with kinases or phosphodiesterases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.